5,5-Dimethyldihydrofuran-3(2h)-one
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Overview
Description
5,5-Dimethyldihydrofuran-3(2H)-one is an organic compound with the molecular formula C6H10O2 It is a derivative of furan, characterized by the presence of two methyl groups at the 5th position and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyldihydrofuran-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the dihydrofuran ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyldihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in substituted furan derivatives with different functional groups.
Scientific Research Applications
5,5-Dimethyldihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5,5-Dimethyldihydrofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural features but different chemical properties.
2,5-Dimethylfuran-3,4(2H,5H)-dione: A related compound with a different oxidation state and functional groups.
Uniqueness
5,5-Dimethyldihydrofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the dihydrofuran ring
Properties
IUPAC Name |
5,5-dimethyloxolan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZZBSPJHPCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3132-22-7 |
Source
|
Record name | 5,5-Dimethyldihydrofuran-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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